1-Methyl-3-phenylpropylisocyanide
Description
1-Methyl-3-phenylpropylisocyanide is an organoisocyanide compound characterized by a phenyl-substituted propyl chain and a methyl group attached to the isocyanide functional group (-NC). Isocyanides are notable for their distinct reactivity, including participation in multicomponent reactions (e.g., Ugi reaction) and coordination chemistry due to the ambidentate nature of the isocyanide group. Crystallographic analysis, such as refinement via SHELX programs (e.g., SHELXL for small-molecule structures), could elucidate its molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-isocyanobutylbenzene |
InChI |
InChI=1S/C11H13N/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1H3 |
InChI Key |
XLTBPGJTGDJJMR-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)[N+]#[C-] |
Canonical SMILES |
CC(CCC1=CC=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of 1-methyl-3-phenylpropylisocyanide with analogous compounds hinges on structural variations (e.g., alkyl/aryl substituents) and their impact on physical, chemical, and spectroscopic properties. However, the provided evidence lacks direct data on this compound or its analogs . Below is a generalized framework for such comparisons, informed by the evidence’s context:
Table 1: Hypothetical Comparison of Isocyanide Derivatives
| Compound Name | Molecular Formula | Key Functional Groups | Potential Applications | Stability Notes |
|---|---|---|---|---|
| This compound | C₁₁H₁₃N | Phenyl, methyl, NC | Catalysis, ligand synthesis | Air-sensitive (typical of NC) |
| tert-Butyl isocyanide | C₅H₉N | tert-Butyl, NC | Organic synthesis | Moderately stable |
| Cyclohexyl isocyanide | C₇H₁₁N | Cyclohexyl, NC | Coordination polymers | Hydrolytically sensitive |
Key Observations (Based on Isocyanide Chemistry):
Electronic Effects : Electron-withdrawing groups (e.g., aryl) may polarize the NC bond, altering nucleophilic/electrophilic behavior in reactions.
Spectroscopic Signatures : IR spectroscopy typically shows NC stretching vibrations near 2100–2150 cm⁻¹, with shifts depending on substituents.
Limitations of Provided Evidence
For instance:
Thus, this analysis extrapolates from general isocyanide chemistry rather than citing direct experimental data. For authoritative comparisons, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature on isocyanide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
